Methyl 3-fluoro-3-phenylcyclobutane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 3-fluoro-3-phenylcyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c1-15-11(14)9-7-12(13,8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIDWOCLNHJUGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(C2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via 3-Dichloroacetone
-
- 3-Dichloroacetone
- Ethylene glycol
- Malonate esters
-
- Mild conditions to prevent side reactions.
- Cyclization reactions to form cyclobutane derivatives.
-
- The yield can vary based on the specific conditions and catalysts used.
- Purification methods such as column chromatography may be necessary to achieve high purity.
Applications and Research Findings
This compound is primarily used in scientific research, particularly in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions typical for esters and fluorinated compounds. The electron-withdrawing effect of the fluorine atom enhances reactivity compared to non-fluorinated analogs, making it a valuable intermediate in the synthesis of complex molecules.
Chemical Properties
Molecular Information
| Property | Value |
|---|---|
| Molecular Formula | C12H13FO2 |
| Molecular Weight | 208.23 g/mol |
| IUPAC Name | This compound |
| Standard InChI | InChI=1S/C12H13FO2/c1-15-11(14)9-7-12(13,8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
| Standard InChIKey | OOIDWOCLNHJUGV-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CC(C1)(C2=CC=CC=C2)F |
Spectroscopic Data
Spectroscopic data for this compound would typically include NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) to confirm its structure and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-fluoro-3-phenylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: 3-fluoro-3-phenylcyclobutane-1-carboxylic acid.
Reduction: 3-fluoro-3-phenylcyclobutanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-fluoro-3-phenylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-3-phenylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Key Observations:
- Fluorine vs. Hydroxyl/Trifluoromethyl : Fluorine atoms reduce basicity and increase lipophilicity, whereas hydroxyl groups enhance solubility and hydrogen-bonding capacity .
- Phenyl vs. Alkyl Substituents: The phenyl group in the target compound may enhance π-π stacking interactions in drug-receptor binding, a feature absent in non-aromatic analogs like ethyl 3,3-difluorocyclobutanecarboxylate .
- Ester Group Variations : Methyl esters (vs. ethyl) generally exhibit higher volatility and lower molecular weight, influencing boiling points and synthetic purification steps .

Physicochemical Properties
While explicit data for the target compound is unavailable, trends from analogs suggest:
- Boiling Point : Methyl esters with fluorine substituents (e.g., methyl 3,3-difluorocyclobutane-1-carboxylate) likely have lower boiling points than phenyl-containing derivatives due to reduced molecular weight .
- Solubility : The phenyl group may decrease aqueous solubility compared to hydroxylated analogs (e.g., methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate) .
Biological Activity
Methyl 3-fluoro-3-phenylcyclobutane-1-carboxylate is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a cyclobutane ring, a carboxylate functional group, and a fluorine atom attached to a phenyl group. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 194.2 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's reactivity and biological activity, making it a subject of interest for further pharmacological studies.
The mechanism of action for this compound involves its interaction with various biological targets. The fluorine atom and the phenyl group can influence the compound’s binding affinity and selectivity towards enzymes and receptors. The carboxylic acid group enhances hydrogen bonding capabilities and electrostatic interactions, which may modulate the compound’s biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound may exhibit antimicrobial properties. For instance, studies on fluorinated organic molecules have shown that they can affect biological systems, including potential activity against pathogens like Mycobacterium tuberculosis. This is significant as the inhibition of mycobacterial growth could lead to new treatments for tuberculosis .
Cytotoxicity and Selectivity
A study investigating various derivatives found that structural modifications could lead to enhanced cytotoxicity against tumor cell lines. Although specific data on this compound is limited, it is hypothesized that similar compounds may demonstrate selective cytotoxic effects against cancer cells while sparing normal cells .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-fluorocyclopropanecarboxylate | Smaller ring structure, different reactivity | |
| 3-Fluoro-3-methylcyclobutane-1-carboxylic acid | Methyl substitution at a different position | |
| Ethyl 3-fluoro-3-phenylcyclopropane-1-carboxylate | Ethoxy group instead of methyl |
This comparison highlights the unique structural characteristics of this compound, which may impart distinct chemical properties and biological activities compared to other compounds.
Case Study: Interaction Studies
Preliminary interaction studies have focused on the binding affinity of this compound with various biological targets. These studies are crucial for elucidating its mechanism of action and potential therapeutic applications. The presence of fluorine is believed to enhance interactions with proteins and enzymes, potentially increasing efficacy in drug development.
Research Findings
Research indicates that modifications to the phenyl ring or carboxylic acid group could significantly influence interaction outcomes. Such findings suggest that further exploration into structure-activity relationships (SAR) is warranted to optimize the biological activity of this compound .
Q & A
Q. What synthetic methodologies are recommended for Methyl 3-fluoro-3-phenylcyclobutane-1-carboxylate, and how can its structure be confirmed?
Answer:
- Synthesis : Cyclobutane derivatives are often synthesized via [2+2] cycloaddition reactions under photochemical or thermal conditions. Fluorine substitution may require fluorinating agents (e.g., Selectfluor) or direct incorporation of fluorinated precursors.
- Structural Confirmation :
- NMR : NMR confirms fluorine presence (δ ~ -100 to -200 ppm for CF groups). NMR resolves cyclobutane ring protons (typical δ 2.5–4.0 ppm) and phenyl substituents (δ 7.0–7.5 ppm).
- IR : Carboxylate C=O stretch (~1700–1750 cm) and C-F vibrations (~1100–1250 cm).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] ion).
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Answer:
- Key Techniques :
- Multinuclear NMR : NMR distinguishes carboxylate carbons (~165–175 ppm) and cyclobutane carbons (~25–40 ppm).
- X-ray Diffraction : Resolves ambiguities in stereochemistry (e.g., cis/trans fluorine-phenyl arrangement).
- Contradiction Resolution : Discrepancies between computational (DFT) and experimental data (e.g., bond lengths) are addressed by refining computational models using Mercury’s visualization tools to align with SCXRD data .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound?
Answer:
- Methodology :
- DFT Optimization : Perform geometry optimization using software like Gaussian or ORCA. Compare predicted bond lengths/angles with SCXRD data.
- Mercury Analysis : Use Mercury’s packing similarity and void visualization tools to assess crystal packing effects, which may explain deviations (e.g., steric strain from the phenyl group) .
- SHELXL Refinement : Adjust thermal parameters and occupancy rates to account for disorder or dynamic effects in the crystal lattice .
- Example : If computational models predict a shorter C-F bond than observed experimentally, evaluate intermolecular interactions (e.g., hydrogen bonding) that may elongate the bond in the solid state.
Q. What is the impact of fluorine and phenyl substituents on the compound’s reactivity and conformational stability?
Answer:
- Electronic Effects : Fluorine’s electronegativity increases the carboxylate’s electrophilicity, potentially enhancing reactivity in nucleophilic acyl substitutions.
- Steric Effects : The phenyl group introduces steric hindrance, favoring specific conformers (e.g., equatorial positioning in the cyclobutane ring).
- Experimental Validation :
- Dynamic NMR : Monitor ring-flipping kinetics to assess conformational rigidity.
- Comparative Studies : Synthesize analogs (e.g., 3-methyl or 3-H derivatives) and compare reaction rates or stability via kinetic assays .
Q. How can crystallographic data be leveraged to analyze intermolecular interactions in this compound?
Answer:
- Mercury’s Materials Module :
- SHELX Utilities : Generate Hirshfeld surfaces to map interaction hotspots (e.g., fluorine-mediated contacts) .
Safety and Handling
Q. What safety protocols are recommended for handling fluorinated cyclobutane derivatives?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification steps .
- Waste Disposal : Neutralize carboxylate residues with dilute base (e.g., NaOH) before disposal. Fluorinated waste requires segregation per local regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

